molecular formula C14H21ClN2O2 B4754383 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B4754383
M. Wt: 284.78 g/mol
InChI Key: PAFSKMFLHXFGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in many physiological processes, including glucose and lipid metabolism, autophagy, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme. This results in conformational changes that promote the phosphorylation of the α subunit by upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the stimulation of catabolic pathways, such as glucose uptake and fatty acid oxidation. The net effect is a decrease in cellular energy expenditure and an increase in energy production.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic applications. In addition to its effects on AMPK, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to activate the sirtuin family of deacetylases, which are involved in the regulation of cellular metabolism and aging. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This leads to a decrease in lipid accumulation and an increase in fatty acid oxidation.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages for use in lab experiments. It is a small molecule with good solubility in water and organic solvents, which makes it easy to work with. It is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has some limitations. It can be difficult to obtain in large quantities, and its effects can be variable depending on the cell type and experimental conditions used.

Future Directions

There are many potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the effects of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide on autophagy and mitochondrial biogenesis. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to have anti-inflammatory effects, and further research in this area may lead to the development of new therapies for inflammatory diseases. Finally, the potential use of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK in a dose-dependent manner and increases glucose uptake in skeletal muscle cells. In vivo studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide improves glucose tolerance and insulin sensitivity in obese mice and rats. 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSKMFLHXFGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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